molecular formula C47H70O14 B108138 Avermectin B1b CAS No. 65195-56-4

Avermectin B1b

Cat. No.: B108138
CAS No.: 65195-56-4
M. Wt: 859.0 g/mol
InChI Key: ZFUKERYTFURFGA-PVVXTEPVSA-N
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Description

Avermectin B1b is a naturally occurring compound produced by the soil microorganism Streptomyces avermitilis. It is a member of the avermectin family, which consists of 16-membered macrocyclic lactone derivatives with potent anthelmintic and insecticidal properties.

Mechanism of Action

Target of Action

Avermectin B1b primarily targets the glutamate-gated chloride channels found in invertebrate nerve and muscle cells . These channels play a crucial role in the transmission of electrical impulses in these cells.

Mode of Action

This compound interacts with its targets by enhancing the effects of glutamate at the glutamate-gated chloride channel . This interaction blocks the transmission of electrical activity in invertebrate nerve and muscle cells . The compound has minor effects on gamma-aminobutyric acid receptors .

Biochemical Pathways

The avermectin biosynthesis pathway can be divided into four stages :

These stages result in the production of this compound, which then interacts with its targets to exert its effects.

Pharmacokinetics

It’s known that the compound generally works by preventing the transmission of electrical impulse in the muscle and nerves of invertebrates .

Result of Action

The result of this compound’s action is the hyperpolarization of invertebrate nerve and muscle cells . This leads to paralysis and death of the invertebrate, making this compound an effective anthelmintic and insecticidal agent .

Action Environment

This compound’s action, efficacy, and stability can be influenced by environmental factors. For instance, the compound has been found to be soluble in organic solvents such as ethanol, chloroform, diethyl ether, and ethyl acetate . It also has a high adsorption coefficient, which makes it less likely to accumulate in the water column . .

Biochemical Analysis

Biochemical Properties

Avermectin B1b interacts with various biomolecules to exert its effects. It is known to enhance the effects of glutamate at the glutamate-gated chloride channel that is specific to protostome invertebrates . This interaction leads to the hyperpolarization and paralysis of the cells .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It has been shown to exhibit anti-proliferative activity in HCT-116 colon cancer cell line . This compound was found to promote tubulin polymerization, induce apoptosis in HCT-116 cells, and substantially diminish their ability to migrate .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules and its effects on gene expression. This compound enhances the effects of glutamate at the glutamate-gated chloride channel, leading to the hyperpolarization and paralysis of the cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For instance, a study showed that the production of this compound increased about 37.89 folds at optimum levels of certain variables .

Metabolic Pathways

This compound is involved in various metabolic pathways. It is a 16-membered pentacyclic lactone compound derived from polyketide and linked to a disaccharide of the methylated deoxysugar L-oleandrose .

Transport and Distribution

It is known that avermectins are highly lipid-soluble, which may influence their distribution within cells and tissues .

Subcellular Localization

A study showed that avermectin was detected in the cytoplasm of the individual mycelia .

Preparation Methods

Synthetic Routes and Reaction Conditions: Avermectin B1b is primarily obtained through the fermentation of Streptomyces avermitilis. The production process involves cultivating the microorganism in a nutrient-rich medium under controlled conditions. The fermentation broth is then subjected to extraction and purification processes to isolate this compound. The typical fermentation medium contains soluble corn starch, yeast extract, potassium chloride, calcium carbonate, and magnesium sulfate. The optimal conditions for fermentation include an initial medium pH of 7, an inoculum size of 10%, and an incubation temperature of 31°C for a period of 10 days .

Industrial Production Methods: Industrial production of this compound follows similar fermentation processes but on a larger scale. The fermentation broth is concentrated, and the mycelium is dried. The active compounds are then extracted using solvents such as acetonitrile and dichloromethane. The extract is further purified through crystallization and chromatography techniques to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: Avermectin B1b undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activity or to produce derivatives with improved properties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce specific functional groups in the compound.

    Substitution: Substitution reactions often involve reagents like halogens or alkylating agents to introduce new functional groups into the molecule.

Major Products Formed: The major products formed from these reactions include various derivatives of this compound, such as ivermectin, which is widely used as an antiparasitic agent .

Scientific Research Applications

Avermectin B1b has a wide range of scientific research applications across various fields:

Comparison with Similar Compounds

Avermectin B1b is part of the avermectin family, which includes several similar compounds:

    Avermectin B1a: The major component of abamectin, with similar anthelmintic and insecticidal properties.

    Ivermectin: A semisynthetic derivative of Avermectin B1, widely used in human and veterinary medicine.

    Selamectin: Another derivative used primarily in veterinary medicine for treating parasitic infections.

    Doramectin: A derivative with enhanced antiparasitic efficacy and pharmacokinetic properties.

    Eprinomectin: Used in veterinary medicine for treating parasitic infections in livestock

This compound is unique due to its specific ratio in the abamectin mixture and its distinct biological activity. Its combination with Avermectin B1a in abamectin provides a broad spectrum of activity against various parasites and pests.

Properties

IUPAC Name

(1'R,2R,3S,4'S,6S,8'R,10'E,12'S,13'S,14'E,16'E,20'R,21'R,24'S)-21',24'-dihydroxy-12'-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-3,11',13',22'-tetramethyl-2-propan-2-ylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C47H70O14/c1-24(2)41-27(5)16-17-46(61-41)22-33-19-32(60-46)15-14-26(4)42(25(3)12-11-13-31-23-54-44-39(48)28(6)18-34(45(50)57-33)47(31,44)51)58-38-21-36(53-10)43(30(8)56-38)59-37-20-35(52-9)40(49)29(7)55-37/h11-14,16-18,24-25,27,29-30,32-44,48-49,51H,15,19-23H2,1-10H3/b12-11+,26-14+,31-13+/t25-,27-,29-,30-,32+,33-,34-,35-,36-,37-,38-,39+,40-,41+,42-,43-,44+,46+,47+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFUKERYTFURFGA-PVVXTEPVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C=CC=C2COC3C2(C(C=C(C3O)C)C(=O)OC4CC(CC=C(C1OC5CC(C(C(O5)C)OC6CC(C(C(O6)C)O)OC)OC)C)OC7(C4)C=CC(C(O7)C(C)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1/C=C/C=C/2\CO[C@H]3[C@@]2([C@@H](C=C([C@H]3O)C)C(=O)O[C@H]4C[C@@H](C/C=C(/[C@H]1O[C@H]5C[C@@H]([C@H]([C@@H](O5)C)O[C@H]6C[C@@H]([C@H]([C@@H](O6)C)O)OC)OC)\C)O[C@]7(C4)C=C[C@@H]([C@H](O7)C(C)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C47H70O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4058239
Record name Avermectin B1b
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4058239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

859.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65195-56-4
Record name Avermectin B1b
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=65195-56-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Abamectin component b1b
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065195564
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Avermectin B1b
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4058239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Avermectin A1a, 5-O-demethyl-25-de(1-methylpropyl)-25-(1-methylethyl)-
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.059.629
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ABAMECTIN B1B
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W8DT67027W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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